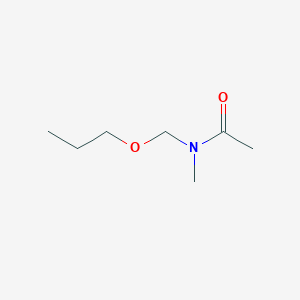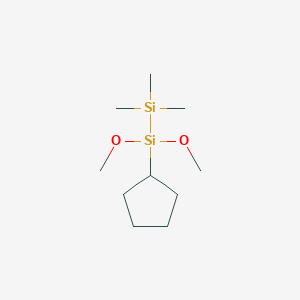
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane is an organosilicon compound characterized by the presence of a cyclopentyl group, two methoxy groups, and two trimethylsilyl groups
Preparation Methods
The synthesis of 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane typically involves the reaction of cyclopentylmagnesium bromide with chlorodimethylsilane, followed by methoxylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides, producing a range of substituted silanes.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: It is utilized in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar compounds to 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane include:
1-Cyclopentyl-2,2,2-trifluoroethanol: This compound has a similar cyclopentyl group but differs in its functional groups, leading to distinct chemical properties and applications.
1-Cyclopentyl-2,2-dimethyl-1-propanol: Another related compound with a cyclopentyl group, but with different substituents, resulting in varied reactivity and uses
The uniqueness of this compound lies in its combination of methoxy and trimethylsilyl groups, which confer specific chemical properties that are valuable in both research and industrial applications.
Properties
CAS No. |
142602-67-3 |
|---|---|
Molecular Formula |
C10H24O2Si2 |
Molecular Weight |
232.47 g/mol |
IUPAC Name |
cyclopentyl-dimethoxy-trimethylsilylsilane |
InChI |
InChI=1S/C10H24O2Si2/c1-11-14(12-2,13(3,4)5)10-8-6-7-9-10/h10H,6-9H2,1-5H3 |
InChI Key |
TVLYLATXSIXPEV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CCCC1)(OC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
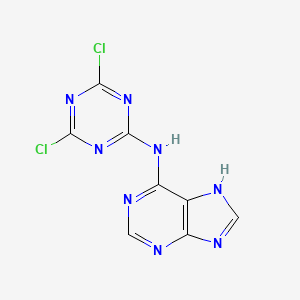


![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
![[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)](/img/structure/B12556529.png)
![6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12556532.png)
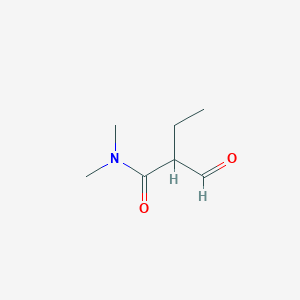
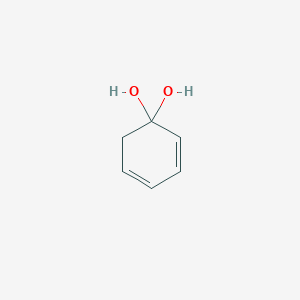
![Dimethylbis[4-(phenylethynyl)phenyl]silane](/img/structure/B12556546.png)
![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
